3-O-tert-butyl 1-O-ethyl 2-propan-2-ylpropanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-tert-butyl 1-O-ethyl 2-propan-2-ylpropanedioate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes and flavorings. This particular compound is characterized by its complex structure, which includes tert-butyl, ethyl, and propan-2-yl groups attached to a propanedioate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-tert-butyl 1-O-ethyl 2-propan-2-ylpropanedioate typically involves esterification reactions. One common method is the reaction of propanedioic acid with tert-butyl alcohol and ethyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps such as distillation and recrystallization are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-O-tert-butyl 1-O-ethyl 2-propan-2-ylpropanedioate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield the corresponding alcohols and propanedioic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Tert-butyl alcohol, ethyl alcohol, and propanedioic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-O-tert-butyl 1-O-ethyl 2-propan-2-ylpropanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-O-tert-butyl 1-O-ethyl 2-propan-2-ylpropanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis in biological systems, releasing the corresponding alcohols and propanedioic acid. These products can then participate in various metabolic pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-O-tert-butyl 1-O-methyl 2-propan-2-ylpropanedioate
- 3-O-tert-butyl 1-O-propyl 2-propan-2-ylpropanedioate
- 3-O-tert-butyl 1-O-butyl 2-propan-2-ylpropanedioate
Uniqueness
3-O-tert-butyl 1-O-ethyl 2-propan-2-ylpropanedioate is unique due to its specific combination of tert-butyl, ethyl, and propan-2-yl groups. This unique structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H22O4 |
---|---|
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
3-O-tert-butyl 1-O-ethyl 2-propan-2-ylpropanedioate |
InChI |
InChI=1S/C12H22O4/c1-7-15-10(13)9(8(2)3)11(14)16-12(4,5)6/h8-9H,7H2,1-6H3 |
InChI-Schlüssel |
YIHZBUZGONCANZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(C)C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.